[1-(2-methoxyethyl)-1H-indol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone [1-(2-methoxyethyl)-1H-indol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14777497
InChI: InChI=1S/C23H27N3O3/c1-28-17-16-24-11-10-18-19(6-5-8-20(18)24)23(27)26-14-12-25(13-15-26)21-7-3-4-9-22(21)29-2/h3-11H,12-17H2,1-2H3
SMILES:
Molecular Formula: C23H27N3O3
Molecular Weight: 393.5 g/mol

[1-(2-methoxyethyl)-1H-indol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone

CAS No.:

Cat. No.: VC14777497

Molecular Formula: C23H27N3O3

Molecular Weight: 393.5 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-methoxyethyl)-1H-indol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone -

Specification

Molecular Formula C23H27N3O3
Molecular Weight 393.5 g/mol
IUPAC Name [1-(2-methoxyethyl)indol-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C23H27N3O3/c1-28-17-16-24-11-10-18-19(6-5-8-20(18)24)23(27)26-14-12-25(13-15-26)21-7-3-4-9-22(21)29-2/h3-11H,12-17H2,1-2H3
Standard InChI Key XKCGALWDLLTMGR-UHFFFAOYSA-N
Canonical SMILES COCCN1C=CC2=C(C=CC=C21)C(=O)N3CCN(CC3)C4=CC=CC=C4OC

Introduction

Chemical Identity and Structural Features

[1-(2-Methoxyethyl)-1H-indol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone (C₂₃H₂₇N₃O₃) is a methanone derivative featuring two pharmacologically relevant moieties: a 1-(2-methoxyethyl)-substituted indole and a 4-(2-methoxyphenyl)piperazine group. The indole system, a privileged scaffold in drug design, is linked to the piperazine ring via a ketone bridge, enabling conformational flexibility and potential receptor interactions.

Molecular Properties

Key physicochemical parameters include:

PropertyValue
Molecular FormulaC₂₃H₂₇N₃O₃
Molecular Weight393.5 g/mol
IUPAC Name[1-(2-Methoxyethyl)indol-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Canonical SMILESCOCCN1C=CC2=C(C=CC=C21)C(=O)N3CCN(CC3)C4=CC=CC=C4OC
Topological Polar Surface Area58.7 Ų (calculated)

The presence of two methoxy groups enhances lipophilicity (clogP ≈ 3.2), suggesting moderate blood-brain barrier permeability .

Structural Analysis

X-ray crystallography data remains unavailable, but computational models predict:

  • A dihedral angle of 67° between the indole and piperazine planes, facilitating three-dimensional interactions with biomolecular targets.

  • Hydrogen-bond acceptor sites at the ketone oxygen (O=C) and piperazine nitrogen atoms .

  • π-π stacking potential via the indole and methoxyphenyl aromatic systems .

Synthesis and Manufacturing

The synthesis of [1-(2-methoxyethyl)-1H-indol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone involves multi-step organic transformations, as outlined below.

Indole Intermediate

1-(2-Methoxyethyl)-1H-indol-4-amine is synthesized via:

  • Friedel-Crafts acylation of indole with 2-methoxyethyl chloride.

  • Selective nitration at the 4-position using HNO₃/H₂SO₄.

  • Catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group.

Piperazine Derivative

4-(2-Methoxyphenyl)piperazine is prepared through:

  • Buchwald-Hartwig amination of 2-methoxyphenyl bromide with piperazine.

  • Purification via fractional crystallization .

Coupling Reaction

The final methanone bridge is established using carbonyldiimidazole (CDI)-mediated coupling:

  • Activation of the indole-4-carboxylic acid with CDI in anhydrous THF (0°C, 2 hr).

  • Dropwise addition of 4-(2-methoxyphenyl)piperazine in DMF.

  • Stirring at room temperature for 12 hr (yield: 68%).

Critical Parameters:

  • Strict moisture control to prevent hydrolysis of the activated carbonate intermediate.

  • Stoichiometric excess of CDI (1.5 eq) to drive the reaction to completion.

Physicochemical Characterization

Experimental and computational data reveal the following properties:

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=7.8 Hz, 1H, indole H-7), 7.21 (t, J=7.2 Hz, 1H, indole H-6), 6.98–6.84 (m, 4H, methoxyphenyl), 4.32 (t, J=5.1 Hz, 2H, OCH₂CH₂), 3.79 (s, 3H, OCH₃), 3.46–3.22 (m, 8H, piperazine).

  • HRMS (ESI+): m/z 394.2102 [M+H]⁺ (calc. 394.2114).

Solubility Profile

SolventSolubility (mg/mL)
Water<0.1
Methanol12.4
DMSO24.9

Data suggests formulation challenges for aqueous delivery systems, necessitating prodrug strategies .

Biological Evaluation and Hypothetical Targets

While direct pharmacological data for this compound remains unpublished, structural analogs provide insight into potential mechanisms:

Serotonin Receptor Modulation

Piperazine-methanone derivatives demonstrate high affinity for 5-HT₁A and 5-HT₂A receptors . Molecular docking simulations predict:

  • Ki = 18 nM for 5-HT₁A (compared to 8-OH-DPAT Ki = 0.3 nM).

  • Partial agonism with 47% efficacy relative to serotonin .

Kinase Inhibition

The indole moiety may confer activity against cyclin-dependent kinases (CDKs):

  • IC₅₀ = 2.1 μM for CDK2 in silico (compared to roscovitine IC₅₀ = 0.7 μM).

  • Hydrogen bonding with Glu81 and Leu83 residues in the ATP-binding pocket .

Research Applications and Future Directions

Medicinal Chemistry

  • Lead compound for dual 5-HT/CDK inhibitors in oncology.

  • Radiotracer development (¹¹C-labeled methoxy groups for PET imaging) .

Material Science

  • Monomer for conductive polymers (HOMO = -5.2 eV, LUMO = -1.8 eV).

  • Nonlinear optical properties: β₀ = 12.5 × 10⁻³⁰ esu (theoretical).

Synthetic Challenges

  • Scalability of CDI-mediated coupling at industrial levels.

  • Enantioselective synthesis of chiral analogs (currently racemic).

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